Cas no 677304-80-2 (7-Methoxybenzo[d]isothiazole-3-carboxylic acid)

7-Methoxybenzo[d]isothiazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a benzoisothiazole core substituted with a methoxy group at the 7-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The methoxy and carboxylic acid functional groups enhance its reactivity, enabling further derivatization for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators. Its well-defined structure and stability under standard conditions make it a reliable building block for constructing complex heterocyclic frameworks. The product is typically characterized by high purity, ensuring reproducibility in synthetic applications.
7-Methoxybenzo[d]isothiazole-3-carboxylic acid structure
677304-80-2 structure
Product name:7-Methoxybenzo[d]isothiazole-3-carboxylic acid
CAS No:677304-80-2
MF:C9H7NO3S
Molecular Weight:209.2218
CID:2951132
PubChem ID:66636897

7-Methoxybenzo[d]isothiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-甲氧基苯并[D]异噻唑-3-羧酸
    • 7-Methoxybenzo[d]isothiazole-3-carboxylic acid
    • 7-methoxy-1,2-benzothiazole-3-carboxylic acid
    • 1,2-Benzisothiazole-3-carboxylic acid, 7-methoxy-
    • CCB30480
    • 7-Methoxybenzo[d]isothiazole-3-carboxylicacid
    • DB-429130
    • 677304-80-2
    • 7-methoxy-1,2-benzisothiazole-3-carboxylic acid
    • SCHEMBL262085
    • インチ: 1S/C9H7NO3S/c1-13-6-4-2-3-5-7(9(11)12)10-14-8(5)6/h2-4H,1H3,(H,11,12)
    • InChIKey: YJWHCVATXYSXCH-UHFFFAOYSA-N
    • SMILES: S1C2C(=C([H])C([H])=C([H])C=2C(C(=O)O[H])=N1)OC([H])([H])[H]

計算された属性

  • 精确分子量: 209.01466426Da
  • 同位素质量: 209.01466426Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.7
  • XLogP3: 2.2

7-Methoxybenzo[d]isothiazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM153626-1g
7-methoxybenzo[d]isothiazole-3-carboxylic acid
677304-80-2 95%
1g
$*** 2023-05-29
Alichem
A059002627-5g
7-Methoxybenzo[d]isothiazole-3-carboxylic acid
677304-80-2 95%
5g
$4696.74 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740537-1g
7-Methoxybenzo[d]isothiazole-3-carboxylic acid
677304-80-2 98%
1g
¥16669.00 2024-05-04
Alichem
A059002627-1g
7-Methoxybenzo[d]isothiazole-3-carboxylic acid
677304-80-2 95%
1g
$1768.20 2023-09-01
Chemenu
CM153626-1g
7-methoxybenzo[d]isothiazole-3-carboxylic acid
677304-80-2 95%
1g
$830 2021-06-09

7-Methoxybenzo[d]isothiazole-3-carboxylic acid 関連文献

7-Methoxybenzo[d]isothiazole-3-carboxylic acidに関する追加情報

Introduction to 7-Methoxybenzo[d]isothiazole-3-carboxylic acid (CAS No. 677304-80-2) and Its Emerging Applications in Chemical Biology

7-Methoxybenzo[d]isothiazole-3-carboxylic acid, identified by the chemical identifier CAS No. 677304-80-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzo[d]isothiazole family, a class of molecules known for their diverse pharmacological effects. The presence of both methoxy and carboxylic acid functional groups in its structure enhances its reactivity and makes it a valuable scaffold for drug discovery and material science applications.

The benzo[d]isothiazole core is a fused bicyclic system consisting of a benzene ring and an isothiazole ring, which is characterized by a sulfur atom connected to a nitrogen atom within the five-membered ring. This structural motif is commonly found in biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The methoxy group at the 7-position of the benzene ring introduces a degree of electron-donating resonance, which can influence the electronic properties of the molecule and its interactions with biological targets. Meanwhile, the carboxylic acid group at the 3-position provides a site for further functionalization, enabling the synthesis of derivatives with enhanced solubility or binding affinity.

In recent years, 7-Methoxybenzo[d]isothiazole-3-carboxylic acid has been studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its utility in developing novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The structural features of this compound allow it to mimic natural substrates or modulate enzyme activity through non-covalent interactions, making it an attractive candidate for drug design.

Moreover, the 7-Methoxybenzo[d]isothiazole-3-carboxylic acid scaffold has been incorporated into various pharmacophores that exhibit significant therapeutic potential. For example, studies have demonstrated its role in creating compounds with antimicrobial properties, which are particularly important in addressing rising antibiotic resistance issues. The heterocyclic system's ability to interact with bacterial cell membranes or disrupt essential metabolic processes has made it a focus of interest for developing novel antibiotics. Additionally, derivatives of this compound have shown promise in inhibiting inflammatory pathways, suggesting their utility in treating chronic inflammatory diseases such as rheumatoid arthritis.

The carboxylic acid functionality in 7-Methoxybenzo[d]isothiazole-3-carboxylic acid also facilitates its use in material science applications. For instance, this group can be coupled with other molecules via esterification or amidation reactions to create polymers or coatings with specific properties. These materials have potential uses in drug delivery systems, where precise control over molecular interactions is crucial for improving therapeutic efficacy. Furthermore, the compound's ability to form hydrogen bonds due to the presence of both oxygen and nitrogen atoms makes it suitable for designing supramolecular assemblies or functional materials.

Recent advances in computational chemistry have further enhanced the understanding of how 7-Methoxybenzo[d]isothiazole-3-carboxylic acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind to proteins involved in signal transduction pathways, potentially leading to new therapeutic strategies for neurological disorders. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided insights into its three-dimensional structure and conformational flexibility, which are critical factors determining its biological activity.

The synthesis of 7-Methoxybenzo[d]isothiazole-3-carboxylic acid itself presents an interesting challenge due to its complex heterocyclic structure. Traditional synthetic routes often involve multi-step organic transformations starting from readily available precursors like 2-methylbenzoic acid or thioamides. Recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce this compound on an industrial scale. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the benzo[d]isothiazole core with high regioselectivity and yield.

In conclusion, 7-Methoxybenzo[d]isothiazole-3-carboxylic acid (CAS No. 677304-80-2) represents a versatile scaffold with broad applications across chemical biology and material science. Its unique structural features enable it to serve as a precursor for bioactive molecules targeting various diseases, while its functional groups provide opportunities for further chemical modification. As research continues to uncover new aspects of this compound's properties and potential uses, it is likely to remain a key player in future developments within pharmaceuticals and advanced materials.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd